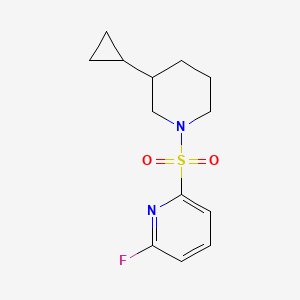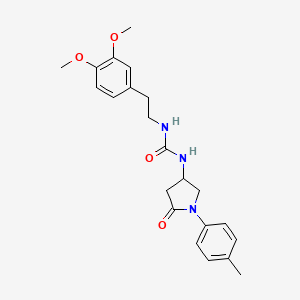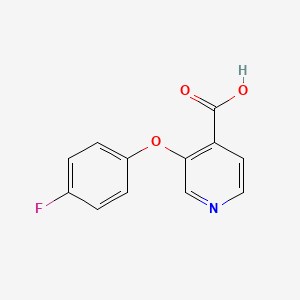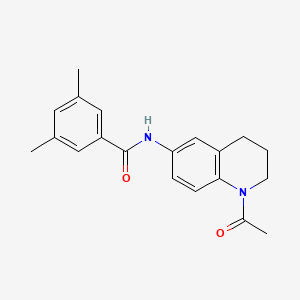![molecular formula C19H24ClNO B2484718 N-[(3-氯代金刚烷-1-基)甲基]-4-甲基苯甲酰胺 CAS No. 638135-62-3](/img/structure/B2484718.png)
N-[(3-氯代金刚烷-1-基)甲基]-4-甲基苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of adamantyl-containing benzamides generally involves the formation of the benzamide group with adamantyl and chloro substitutions through various chemical reactions. Likhosherstov et al. (2014) describe the synthesis of a series of substituted N-[2-(1-adamantylamino)-2-oxoethyl]-N-(ω-aminoalkyl)nitrobenzamides, highlighting methodologies that could be relevant for synthesizing compounds with similar adamantyl and benzamide structures (Likhosherstov et al., 2014).
Molecular Structure Analysis
The molecular structure of adamantyl benzamides, including their stereochemistry and conformation, plays a crucial role in their chemical behavior and potential biological activity. Research on adamantyl N-benzylbenzamides by Baek et al. (2012) provides insights into how the adamantyl moiety influences the molecular structure and properties of benzamide derivatives, potentially offering a framework for understanding the structure of N-[(3-chloro-1-adamantyl)methyl]-4-methylbenzamide (Baek et al., 2012).
Chemical Reactions and Properties
Adamantyl benzamides participate in various chemical reactions, influenced by the adamantyl group's steric effects and the benzamide's reactivity. For instance, the unusual reaction of N-(1-adamantylmethyl)-2-hydroxybenzamide potassium salt with allyl bromide discussed by Brel et al. (2015) showcases the reactivity of such compounds under specific conditions, providing insight into the chemical behavior of N-[(3-chloro-1-adamantyl)methyl]-4-methylbenzamide (Brel et al., 2015).
Physical Properties Analysis
The physical properties of benzamides with adamantyl substitution, such as solubility, melting point, and crystal structure, can be influenced significantly by the presence of the adamantyl group. Studies like the one by Kang et al. (2015) on the anionic polymerization of N-(1-adamantyl)-N-4-vinylbenzylideneamine could provide a comparative basis for understanding the physical properties of similar compounds (Kang et al., 2015).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological targets, are crucial for understanding the potential applications of N-[(3-chloro-1-adamantyl)methyl]-4-methylbenzamide. Research on the structure-affinity relationship of derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide by Perrone et al. (2000) might offer insights into the chemical properties influenced by structural modifications, relevant to analyzing N-[(3-chloro-1-adamantyl)methyl]-4-methylbenzamide (Perrone et al., 2000).
科学研究应用
可溶性环氧化物水解酶 (sEH) 的抑制
- 背景: 可溶性环氧化物水解酶 (sEH) 是一种参与生物活性脂质信号分子代谢的酶。它将环氧二十碳三烯酸 (EET) 转化为几乎无活性的二羟二十碳三烯酸 (DHET)。虽然 EET 具有药理特性,但 DHET 会促进细胞中的炎症过程 .
- 应用: N-[(3-氯代金刚烷-1-基)甲基]-4-甲基苯甲酰胺已显示出作为人类 sEH 抑制剂的潜力。 通过抑制 sEH,它有助于维持更高的 EET 浓度,这可能有利于治疗神经性疼痛、肾脏疾病、高血压和疼痛状态 .
金刚烷部分的修饰
- 应用: 如该化合物所示,修饰金刚烷部分提供了一种解决这些缺点的方法。 通过引入吸电子取代基(如氯原子),研究人员旨在提高 sEH 抑制剂的功效和药理特性 .
潜在的药物化学应用
- 应用: 研究人员可以探索对亲脂性笼状片段的进一步修饰,优化化合物的特性。 这条研究路线有助于开发治疗疼痛和其他健康状况的新型有效抑制剂 .
其他注意事项
- 代谢: 代谢研究表明,在金刚烷部分的桥头位置引入甲基不会使其免受细胞色素 P450 的影响。然而,它会增加代谢速率。 具有修饰金刚烷基团的代谢物比初始化合物活性明显降低 .
- 熔点: 令人感兴趣的是,含有 3-氯代金刚烷-1-基取代基的双脲的熔点取决于聚亚甲基间隔体的长度 .
总之,N-[(3-氯代金刚烷-1-基)甲基]-4-甲基苯甲酰胺有望成为一种 sEH 抑制剂,并为修饰基于金刚烷的化合物以用于药物化学应用提供了见解。研究人员可以探索其在药物开发和疼痛管理中的潜力。 如果您需要更多详细信息或有任何其他问题,请随时提出!😊
未来方向
Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties . The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . This suggests a promising future direction in the research and development of adamantane derivatives.
作用机制
Target of Action
The primary target of N-[(3-Chloroadamantan-1-yl)methyl]-4-methylbenzamide is the soluble epoxide hydrolase (sEH) . sEH is an enzyme involved in the metabolism of bioactive lipid signaling molecules and has become a promising target in the treatment of neuropathic pain in humans and mammals .
Mode of Action
The compound interacts with sEH, inhibiting its activity. This inhibition allows for the maintenance of a high concentration of epoxy fatty acids, which are metabolites of arachidonic acid . These epoxy fatty acids have therapeutic benefits for conditions such as renal diseases, hypertension, and pain states .
Biochemical Pathways
The inhibition of sEH affects the metabolic pathway of arachidonic acid. Normally, sEH converts epoxyeicosatrienoic acids (EETs) to dihydroxyeicosatrienoic acids (DHETs). EETs are beneficial molecules, while DHETs increase the inflammatory infiltration of cells . By inhibiting sEH, the compound maintains a higher concentration of EETs, favoring therapeutic outcomes .
Pharmacokinetics
The compound, like other adamantyl-containing urea-based sEH inhibitors, has some drawbacks that affect its pharmacokinetics. These include rapid metabolism in vivo and unsatisfactory physical properties, such as poor solubility in water and high melting points . Metabolism of adamantyl-containing inhibitors mainly involves hydroxylation at the bridging and bridgehead positions of adamantane . The rate of metabolism is proportional to their lipophilicity .
Result of Action
The result of the compound’s action is the inhibition of sEH, leading to a higher concentration of beneficial EETs. This can favor therapy for renal diseases, hypertension, and pain states .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the introduction of electron-withdrawing substituents, such as halogen atoms, into the lipophilic cage fragment may be a promising way to modify the compound and eliminate existing drawbacks of sEH inhibitors .
生化分析
Biochemical Properties
N-[(3-CHLOROADAMANTAN-1-YL)METHYL]-4-METHYLBENZAMIDE interacts with enzymes, proteins, and other biomolecules in biochemical reactions . Specifically, it has been synthesized as a target-oriented inhibitor of human soluble epoxide hydrolase (sEH), an enzyme involved in the metabolic transformation of epoxy fatty acids to vicinal diols .
Cellular Effects
As an inhibitor of sEH, it is expected to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
N-[(3-CHLOROADAMANTAN-1-YL)METHYL]-4-METHYLBENZAMIDE exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . As an inhibitor of sEH, it binds to the enzyme and inhibits its activity, thereby affecting the metabolic transformation of epoxy fatty acids .
Dosage Effects in Animal Models
The effects of N-[(3-CHLOROADAMANTAN-1-YL)METHYL]-4-METHYLBENZAMIDE vary with different dosages in animal models. Studies are needed to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
N-[(3-CHLOROADAMANTAN-1-YL)METHYL]-4-METHYLBENZAMIDE is involved in the metabolic pathways of epoxy fatty acids, interacting with enzymes such as sEH
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
属性
IUPAC Name |
N-[(3-chloro-1-adamantyl)methyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClNO/c1-13-2-4-16(5-3-13)17(22)21-12-18-7-14-6-15(8-18)10-19(20,9-14)11-18/h2-5,14-15H,6-12H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSDADPFIJFRFIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC23CC4CC(C2)CC(C4)(C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(E)-3-(furan-3-yl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acrylamide](/img/structure/B2484637.png)

![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide](/img/structure/B2484640.png)
![N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2484641.png)
![N-(1-{[(1-cyanocyclopentyl)carbamoyl]methyl}piperidin-4-yl)-3-phenylpropanamide](/img/structure/B2484642.png)


![N-((1-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)-4-ethoxyaniline](/img/structure/B2484647.png)
![1-benzyl-N-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2484649.png)
![5-phenyl-6-sulfanyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2484651.png)

![Ethyl 3-[2-(4-methoxyanilino)-2-oxoethoxy]pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2484655.png)